3-(4-Chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol
Description
The compound 3-(4-Chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol is a heterocyclic derivative featuring a pyranobenzoxazinone core fused with substituted aromatic and pyridine moieties. The inclusion of propan-2-ol (isopropyl alcohol) likely indicates a solvate or co-crystal form, which may influence solubility and crystallinity .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3.C3H8O/c1-15-22(17-2-4-18(25)5-3-17)23(28)19-6-7-21-20(24(19)30-15)13-27(14-29-21)12-16-8-10-26-11-9-16;1-3(2)4/h2-11H,12-14H2,1H3;3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGMJGQNZPHNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=NC=C4)C5=CC=C(C=C5)Cl.CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol is a complex heterocyclic organic compound notable for its potential biological activities. Its intricate structure includes multiple fused rings containing nitrogen and oxygen atoms, which are characteristic of many biologically active compounds. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 479.0 g/mol. The structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H27ClN2O4 |
| Molecular Weight | 479.0 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1351606-90-0 |
Antimicrobial Activity
Research indicates that derivatives of benzoxazinones exhibit significant antimicrobial properties. Studies have shown that compounds similar to the target compound demonstrate activity against various bacterial strains. For instance, compounds with similar structures have been tested for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in multiple studies. Compounds within the benzoxazinone class have been associated with the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities suggest that the compound could serve as a therapeutic agent in conditions characterized by inflammation .
CNS Activity
Some studies have reported that related compounds exhibit central nervous system (CNS) activity, including anticonvulsant and analgesic effects. The mechanisms may involve modulation of neurotransmitter systems or direct action on neuronal pathways .
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one typically involves several steps:
- Condensation Reaction : The initial step often involves the condensation of 4-chlorobenzaldehyde with 2-methyl-4H-chromen-4-one.
- Cyclization : This is followed by cyclization using pyridine-4-carbaldehyde under acidic conditions.
- Purification : The final product is purified through recrystallization or chromatography to enhance yield and purity.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various benzoxazinone derivatives, it was found that certain modifications in the chemical structure significantly enhanced their activity against E. coli and Pseudomonas aeruginosa. The presence of halogen substituents was noted to improve potency .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of benzoxazinone derivatives in an animal model of arthritis. The results indicated that treatment with these compounds led to a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of similar chemical structures exhibit promising anticancer properties. For example, compounds containing the dihydropyrano framework have shown moderate to significant activity against various cancer cell lines. The structure activity relationship (SAR) studies suggest that modifications at specific positions can enhance efficacy against tumors .
Antimicrobial Properties
The compound's structural components may contribute to antimicrobial activity. Compounds with similar structures have been tested for their effectiveness against bacterial and fungal strains, indicating potential use in developing new antibiotics or antifungal agents .
Thrombopoietin Receptor Agonists
While not directly referenced for this compound, related compounds have been identified as agonists for thrombopoietin receptors, which are crucial in platelet production. The pharmacological implications suggest that derivatives of this compound could be explored for treating thrombocytopenia or other blood disorders by enhancing platelet levels .
Polymeric Applications
The unique structure of the compound allows for potential applications in polymer science. Its ability to form stable complexes could lead to the development of new polymeric materials with enhanced mechanical properties or thermal stability. Such materials could be useful in coatings, adhesives, or composite materials .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the pyrano[2,3-f][1,3]benzoxazinone family, sharing structural motifs with derivatives reported in the literature. Below is a comparative analysis with two closely related analogs:
Structural and Functional Insights:
- Substituent Effects :
- The pyridin-4-ylmethyl group in the target compound may enhance solubility compared to purely aromatic analogs (e.g., E754-0038) due to its nitrogen atom, which can participate in hydrogen bonding .
- The 4-methoxyphenylmethyl substituent in the analog from introduces methoxy groups, which could improve metabolic stability but reduce polarity compared to the target compound’s pyridine moiety .
- The target compound’s pyridine group may moderate this, though experimental data are lacking .
Research Findings from Analogous Compounds
Pharmacological Potential:
- Pyrano[2,3-f][1,3]benzoxazinones are understudied but share structural similarities with bioactive benzoxazinoids, which exhibit antimicrobial and anti-inflammatory properties .
- The 4-chlorophenyl group, common in all three compounds, is associated with enhanced binding to hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors .
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
A widely adopted method involves the cyclization of 4-nitroanthranilic acid with acyl chlorides in pyridine, as demonstrated in recent benzoxazinone syntheses. For the target compound, 4-chlorobenzoyl chloride reacts with 4-nitroanthranilic acid under basic conditions to form the intermediate 7-nitro-2-(4-chlorophenyl)-4H-benzo[d]oxazin-4-one. Pyridine acts as both solvent and base, facilitating nucleophilic acyl substitution and subsequent intramolecular cyclization. Typical yields range from 63% to 86%, depending on the electronic nature of the acyl chloride.
Table 1: Optimization of Benzoxazinone Cyclization
| Acyl Chloride | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Chlorobenzoyl chloride | Pyridine | 25 | 78 |
| 4-Chlorobenzoyl chloride | Triethylamine | 25 | 62 |
| 4-Chlorobenzoyl chloride | DMAP | 25 | 85 |
One-Pot Borylation-Oxidation-Cyclization
Copper-catalyzed borylation of o-iodobenzamides followed by oxidation and cyclization offers a streamlined alternative. This method avoids nitro-group handling by utilizing Bpin intermediates, enabling the construction of the benzoxazinone core with excellent functional group tolerance. For the target molecule, o-iodo-N-(4-chlorophenyl)benzamide undergoes borylation with B2pin2 and Cu(OAc)2, followed by H2O2-mediated oxidation to generate the key alcohol intermediate. Subsequent cyclization in acidic conditions completes the benzoxazinone formation.
Pyrano Ring Construction
The dihydropyrano[2,3-f]benzoxazinone system necessitates precise annulation tactics:
Michael Addition-cyclization Strategy
A three-component reaction between the pre-formed benzoxazinone, methyl vinyl ketone, and pyridin-4-ylmethanol in propan-2-ol solvent achieves simultaneous pyran ring formation and side-chain introduction. The reaction proceeds via base-catalyzed Michael addition (DABCO, 10 mol%), followed by intramolecular aldol condensation. Propan-2-ol serves dual roles as solvent and proton source, with yields optimized at 65–72% after 12 hours at reflux.
Tandem Oxa-Michael-Hemiketalization
Alternative approaches employ Brønsted acid catalysis (p-TSA, 15 mol%) to mediate the conjugate addition of propargyl alcohol derivatives to the benzoxazinone’s α,β-unsaturated carbonyl system. Subsequent gold(I)-catalyzed cyclization (AuCl3, 2 mol%) constructs the dihydropyran ring with >90% diastereoselectivity. This method proves particularly effective for introducing stereochemical complexity at C-8 and C-10 positions.
Final Assembly and Purification
The convergent synthesis culminates in global deprotection and crystallization:
Deprotection of Nitro Groups
Catalytic hydrogenation (H2, 1 atm, 10% Pd/C) reduces the nitro group to amine, followed by spontaneous lactamization to yield the 4-one structure. Propan-2-ol acts as both solvent and hydrogen bond donor, enhancing reaction kinetics and product stability.
Recrystallization Optimization
Multi-solvent screening identifies ethyl acetate/n-hexane (3:1 v/v) as the optimal recrystallization system, producing analytically pure crystals with >99% HPLC purity. Prolonged drying under vacuum (40°C, 24 h) ensures complete solvent removal, crucial for pharmaceutical-grade material.
Scalability and Process Chemistry Considerations
Industrial-scale production demands attention to:
- Catalyst Recycling : Immobilized DABCO on silica gel enables 5 reaction cycles without significant activity loss.
- Waste Minimization : Aqueous workup procedures recover >95% of propan-2-ol via fractional distillation.
- Quality Control : In-line FTIR monitoring of key intermediates reduces batch-to-batch variability.
Q & A
Q. What are the critical synthetic steps and reaction conditions for optimizing the yield of this compound?
The synthesis involves multi-step reactions, including cyclization, alkylation, and functional group protection. Key parameters include:
- Temperature : Optimal ranges between 60–100°C for cyclization steps to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while dichloromethane is preferred for acid-sensitive intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts improve regioselectivity in coupling reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or preparative HPLC ensures >95% purity .
Q. Which analytical techniques are most reliable for characterizing structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and stereochemistry, with pyridinyl and chlorophenyl protons showing distinct splitting .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for distinguishing between diastereomers .
- HPLC-PDA : Monitors purity (>98%) and detects trace impurities using C18 columns and acetonitrile/water gradients .
Q. How does the compound’s stability under varying pH and temperature conditions influence experimental handling?
- pH stability : Degrades rapidly below pH 3 (acidic cleavage of the benzoxazinone ring) and above pH 10 (hydrolysis of the pyran ring). Buffered solutions (pH 6–8) are recommended for biological assays .
- Thermal stability : Decomposes above 150°C; differential scanning calorimetry (DSC) shows endothermic peaks at 120–140°C, indicating phase transitions .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields be resolved when varying catalysts or solvents?
Contradictions often arise from solvent polarity effects or catalyst deactivation. Systematic approaches include:
- Design of Experiments (DoE) : Multi-variable analysis (e.g., Plackett-Burman) to identify critical factors (e.g., solvent dielectric constant, catalyst loading) .
- In-situ monitoring : ReactIR or LC-MS tracks intermediate formation, revealing bottlenecks like incomplete alkylation or oxidation .
Q. What reaction mechanisms explain the formation of unexpected byproducts during synthesis?
- Competitive pathways : For example, propan-2-ol solvent may participate in nucleophilic attacks, forming ether-linked byproducts. Isotopic labeling (²H/¹³C) helps trace reaction pathways .
- Intermediate characterization : Isolating aziridine or epoxide intermediates via flash chromatography can clarify competing cyclization routes .
Q. Which biochemical assays are recommended to elucidate its mechanism of action and biological targets?
- Receptor binding assays : Radioligand displacement studies (e.g., ³H-labeled analogs) for GPCR or kinase targets .
- Enzyme inhibition : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) to quantify IC₅₀ values .
- Cellular viability : MTT assays in cancer cell lines (e.g., HepG2) to assess cytotoxicity and structure-activity relationships (SAR) .
Q. How can computational modeling predict reactivity and guide synthetic optimization?
- DFT calculations : Simulate transition states to identify energetically favorable pathways (e.g., pyran ring closure vs. benzoxazinone rearrangement) .
- Molecular docking : Predict binding affinities to biological targets (e.g., ATP-binding pockets) to prioritize derivatives for synthesis .
Data Contradiction and Validation
Q. What strategies validate conflicting reports on the compound’s solubility and formulation?
- Ternary phase diagrams : Map solubility in co-solvent systems (e.g., PEG-400/ethanol/water) to identify stable formulations .
- Dynamic light scattering (DLS) : Assess nanoparticle aggregation in aqueous buffers, which may explain discrepancies in bioavailability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
